molecular formula C26H21NO3 B11535323 4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzene-1,2-diol

4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzene-1,2-diol

Cat. No.: B11535323
M. Wt: 395.4 g/mol
InChI Key: AFBZIMUCEJUHRT-UHFFFAOYSA-N
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Description

4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)BENZENE-1,2-DIOL is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their unique chemical properties and potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis. This compound features a benzoxazine ring fused with a benzene ring, along with two hydroxyl groups attached to the benzene ring, making it a dihydroxybenzene derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)BENZENE-1,2-DIOL typically involves multi-step organic reactions One common method includes the condensation of 2-aminophenol with benzaldehyde derivatives to form the benzoxazine ringThe final step involves the hydroxylation of the benzene ring to introduce the dihydroxy groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)BENZENE-1,2-DIOL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)BENZENE-1,2-DIOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)BENZENE-1,2-DIOL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. The benzoxazine ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL
  • 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)BENZOIC ACID

Uniqueness

4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)BENZENE-1,2-DIOL is unique due to the presence of two hydroxyl groups on the benzene ring, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields .

Properties

Molecular Formula

C26H21NO3

Molecular Weight

395.4 g/mol

IUPAC Name

4-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)benzene-1,2-diol

InChI

InChI=1S/C26H21NO3/c28-23-16-15-18(17-24(23)29)25-27-22-14-8-7-13-21(22)26(30-25,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-17,25,27-29H

InChI Key

AFBZIMUCEJUHRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC(=C(C=C4)O)O)C5=CC=CC=C5

Origin of Product

United States

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